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Abstract
This technical guide provides a comprehensive overview of the environmental fate and

atmospheric degradation of diethyl sulfide. A volatile organosulfur compound, diethyl sulfide
is released into the environment from both natural and anthropogenic sources. Understanding

its atmospheric chemistry is crucial for assessing its environmental impact. This document

summarizes key physicochemical properties, details its atmospheric degradation pathways

through reactions with major atmospheric oxidants—hydroxyl radicals (OH), nitrate radicals

(NO₃), and ozone (O₃)—and presents the known degradation products. Experimental

methodologies for determining kinetic parameters and identifying reaction products are also

detailed to provide a practical resource for researchers in the field.

Introduction
Diethyl sulfide ((C₂H₅)₂S), a volatile and odorous organosulfur compound, enters the

atmosphere from various sources, including industrial processes and natural biological decay.

Its subsequent fate in the atmosphere is governed by a complex series of photochemical

reactions, primarily with hydroxyl radicals (OH), and to a lesser extent with nitrate radicals

(NO₃) and ozone (O₃). These reactions transform diethyl sulfide into a variety of oxidation

products, some of which can contribute to atmospheric aerosol formation and acid deposition.
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This guide serves as a technical resource, consolidating the current understanding of the

environmental distribution and atmospheric degradation of diethyl sulfide.

Physicochemical Properties and Environmental
Partitioning
The environmental behavior of diethyl sulfide is dictated by its physical and chemical

properties, which determine its partitioning between air, water, and soil. Due to its high vapor

pressure and moderate Henry's Law constant, diethyl sulfide is expected to exist

predominantly in the vapor phase in the atmosphere, with volatilization from water and moist

soil being significant fate processes.

Table 1: Physicochemical Properties of Diethyl Sulfide

Property Value Reference

Molecular Formula C₄H₁₀S

Molecular Weight 90.19 g/mol

Boiling Point 92 °C

Vapor Pressure 105 mmHg at 37.7 °C [1]

Henry's Law Constant 1.68 x 10⁻³ atm·m³/mol [2]

Water Solubility 3.07 g/L at 25 °C

Log Kₒw 1.95 [2]

Atmospheric Degradation Pathways
The primary removal mechanism for diethyl sulfide in the troposphere is through oxidation

initiated by photochemically generated radicals. The dominant pathway is the daytime reaction

with the hydroxyl radical (OH). Reactions with the nitrate radical (NO₃) can be significant during

nighttime, while the reaction with ozone (O₃) is generally considered to be a minor loss

process.

Reaction with Hydroxyl Radical (OH)
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The gas-phase reaction with the hydroxyl radical is the principal atmospheric sink for diethyl
sulfide. This reaction can proceed through two main channels: hydrogen abstraction from a C-

H bond or addition of the OH radical to the sulfur atom.[3] The abstraction pathway is believed

to be the dominant channel, leading to the formation of an ethylthioethyl radical.

Table 2: Kinetic Data for the Reaction of Diethyl Sulfide with OH Radicals

Parameter Value Temperature (K) Reference

Rate Constant (kₒₕ)
1.50 x 10⁻¹¹

cm³/molecule·s
298

Atmospheric Half-life ~26 hours - [2]

The subsequent reactions of the resulting radicals in the presence of atmospheric oxygen (O₂)

lead to the formation of sulfur dioxide (SO₂) and acetaldehyde (CH₃CHO) as major products.

Reaction with Nitrate Radical (NO₃)
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a

significant oxidant for diethyl sulfide. Similar to the OH radical reaction, the reaction with NO₃

is thought to proceed via both hydrogen abstraction and addition mechanisms.[4] While a

specific rate constant for diethyl sulfide is not readily available in the literature, studies on

analogous compounds like dimethyl sulfide suggest that this reaction pathway can be a notable

contributor to its overall atmospheric degradation, particularly in polluted environments with

higher NOx concentrations.

Reaction with Ozone (O₃)
The reaction of diethyl sulfide with ozone is considered to be a relatively slow process and,

therefore, a minor contributor to its atmospheric removal compared to the radical-initiated

reactions.[5] Studies on the ozonolysis of similar sulfides, such as dimethyl sulfide, have shown

that the reaction leads to the formation of sulfoxides.[6]

Table 3: Estimated Kinetic Data for the Reaction of Diethyl Sulfide with O₃ and NO₃
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Oxidant
Estimated Rate Constant
(cm³/molecule·s)

Notes

NO₃ -

Expected to be a significant

nighttime sink; specific data for

diethyl sulfide is lacking.

O₃
Slow (similar to dimethyl

sulfide, ~1 x 10⁻¹⁹)

Generally considered a minor

loss pathway.[5]

Atmospheric Degradation Products
The oxidation of diethyl sulfide in the atmosphere leads to the formation of several key

products. The identification and quantification of these products are essential for understanding

the full environmental impact of diethyl sulfide emissions.

Table 4: Major Identified Atmospheric Degradation Products of Diethyl Sulfide

Product Chemical Formula Formation Pathway

Sulfur Dioxide SO₂
Major product from OH radical

and Cl atom initiated oxidation.

Acetaldehyde CH₃CHO
Major product from OH radical

and Cl atom initiated oxidation.

Diethyl Sulfoxide (C₂H₅)₂SO
Potential product from O₃

reaction and further oxidation.

Diethyl Sulfone (C₂H₅)₂SO₂

Potential product from further

oxidation of diethyl sulfoxide.

[7]

Ethanethiol C₂H₅SH
Potential intermediate or minor

product.

Experimental Protocols
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The determination of kinetic rate constants and the identification of reaction products for

atmospheric reactions require specialized experimental techniques. The following sections

provide an overview of the methodologies commonly employed in such studies.

Determination of Gas-Phase Reaction Rate Constants
Relative Rate Method

This is a widely used technique for determining the rate constant of a reaction without needing

to know the absolute concentration of the oxidant (e.g., OH radical).[8]

Principle: The rate of disappearance of the target compound (diethyl sulfide) is measured

relative to the rate of disappearance of a reference compound with a well-known rate

constant for its reaction with the same oxidant.

Experimental Setup:

A reaction chamber (e.g., a large Teflon bag or glass reactor) is filled with a mixture of the

target compound, the reference compound, and a precursor for the oxidant (e.g., H₂O₂ for

OH radicals) in a bath gas (typically purified air or N₂).

The reaction is initiated by photolysis of the precursor using UV lamps.

The concentrations of the target and reference compounds are monitored over time using

analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-

FID) or Fourier Transform Infrared (FTIR) spectroscopy.

Data Analysis: The rate constant for the target compound (k_target) is calculated using the

following equation: ln([Target]₀/[Target]ₜ) = (k_target / k_reference) *

ln([Reference]₀/[Reference]ₜ) A plot of ln([Target]₀/[Target]ₜ) versus

ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the

rate constants.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for directly measuring reaction rate constants.[3]
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Principle: A pulse of laser light is used to generate a known concentration of the oxidant

(e.g., OH radicals). The decay of the oxidant concentration is then monitored in the presence

of the target compound using laser-induced fluorescence.

Experimental Setup:

A flow tube reactor is used where a carrier gas containing the target compound and an

oxidant precursor flows at a controlled rate.

A photolysis laser pulse generates the oxidant radicals.

A second, tunable laser (the probe laser) is used to excite the oxidant radicals at a specific

wavelength, and the resulting fluorescence is detected by a photomultiplier tube.

Data Analysis: The pseudo-first-order decay rate of the oxidant is measured at different

concentrations of the target compound. A plot of the decay rate versus the target compound

concentration gives a straight line with a slope equal to the bimolecular rate constant.

Identification of Reaction Products
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying and quantifying gas-phase reaction

products in situ.[9]

Principle: Different molecules absorb infrared radiation at characteristic frequencies,

corresponding to their vibrational modes. By analyzing the IR spectrum of the reaction

mixture, the presence and concentration of various products can be determined.

Experimental Setup:

The reaction is carried out in a chamber equipped with long-path mirrors to increase the

effective path length of the IR beam, thereby enhancing the sensitivity for detecting low

concentrations of products.

An FTIR spectrometer is coupled to the chamber to record the infrared spectra of the gas

mixture at different reaction times.
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Data Analysis: The spectra of the reaction products are identified by comparing them to

reference spectra of known compounds. The concentrations of the products can be

quantified using their known absorption cross-sections.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for detecting trace gases and reaction

intermediates.

Principle: A reagent ion (e.g., H₃O⁺, I⁻) is used to gently ionize the target molecules through

chemical reactions. The resulting ions are then detected by a mass spectrometer. The choice

of reagent ion can provide selectivity for different classes of compounds.

Experimental Setup:

A flow of the reaction mixture is sampled into the CIMS instrument.

The sample is mixed with the reagent ions in an ion-molecule reaction region.

The product ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight

mass spectrometer) for detection.

Data Analysis: The mass-to-charge ratio of the detected ions allows for the identification of

the products. The signal intensity is proportional to the concentration of the product.

Visualizations of Degradation Pathways and
Experimental Workflows
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Atmospheric Degradation of Diethyl Sulfide
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Figure 1: Atmospheric degradation pathways of diethyl sulfide.
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Relative Rate Experimental Workflow
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Figure 2: Workflow for the relative rate method.
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Product Identification Workflow using FTIR
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Figure 3: Workflow for product identification using FTIR.

Conclusion
This technical guide has synthesized the current knowledge on the environmental fate and

atmospheric degradation of diethyl sulfide. The primary atmospheric removal mechanism is

through reaction with hydroxyl radicals, leading to the formation of sulfur dioxide and

acetaldehyde. While reactions with nitrate radicals and ozone are also possible, they are
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generally of lesser importance. The provided experimental methodologies offer a foundation for

further research into the atmospheric chemistry of diethyl sulfide and other volatile organic

sulfur compounds. A more detailed understanding of the reaction kinetics and product

formation under various atmospheric conditions will improve our ability to model and predict the

environmental impact of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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